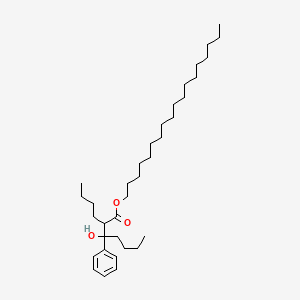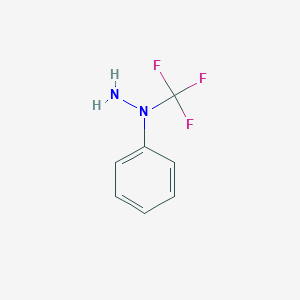
1-Phenyl-1-(trifluoromethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-(trifluoromethyl)hydrazine is an organic compound with the molecular formula C7H7F3N2. It is characterized by the presence of a phenyl group attached to a hydrazine moiety, which also contains a trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-(trifluoromethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with trifluoromethyl iodide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1-(trifluoromethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenylhydrazines.
Applications De Recherche Scientifique
1-Phenyl-1-(trifluoromethyl)hydrazine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism by which 1-Phenyl-1-(trifluoromethyl)hydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in enzyme inhibition and receptor binding, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phenylhydrazine: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Trifluoromethylphenylhydrazine: Similar structure but with variations in the position of the trifluoromethyl group.
1,1-Bis(trifluoromethyl)hydrazine: Contains two trifluoromethyl groups, leading to distinct reactivity and applications
Uniqueness: 1-Phenyl-1-(trifluoromethyl)hydrazine is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer specific chemical and biological properties. Its ability to participate in diverse reactions and its applications in various fields highlight its significance in scientific research and industry .
Propriétés
Formule moléculaire |
C7H7F3N2 |
|---|---|
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
1-phenyl-1-(trifluoromethyl)hydrazine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)12(11)6-4-2-1-3-5-6/h1-5H,11H2 |
Clé InChI |
YAWCMQIRPKCWKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
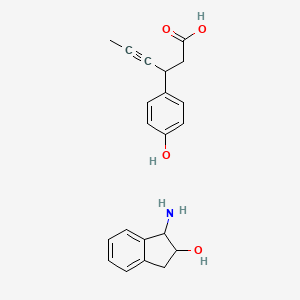
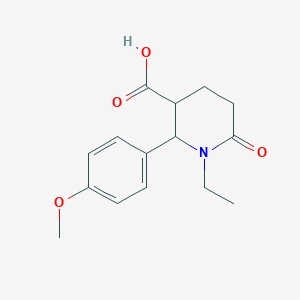
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
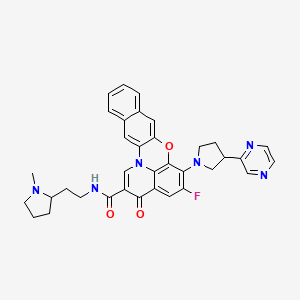
![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
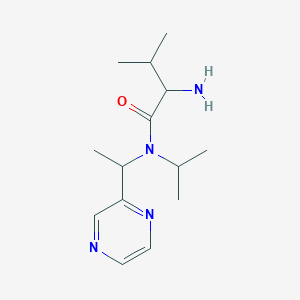
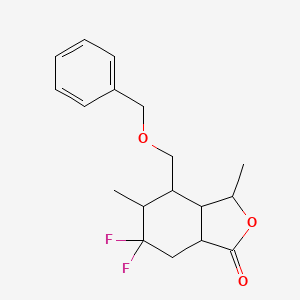
![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)
